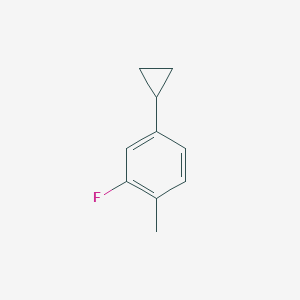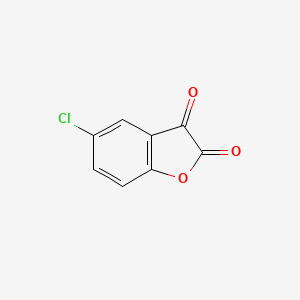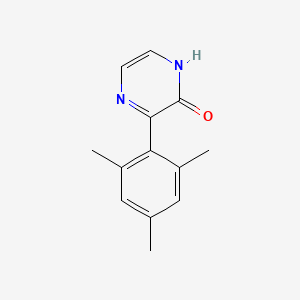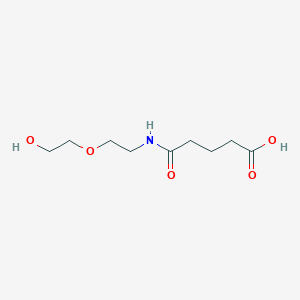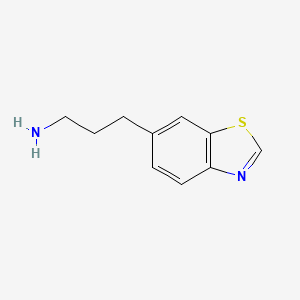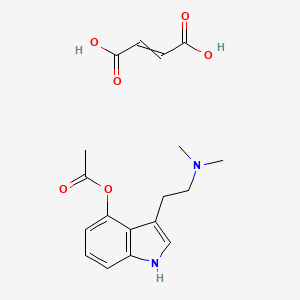
O-AcetylPsilocin-d4Fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-AcetylPsilocin-d4Fumarate is a synthetic compound that belongs to the class of tryptamines. It is structurally related to psilocin, a naturally occurring psychedelic compound found in certain mushrooms. This compound is often used in scientific research due to its potential psychoactive properties and its role as a prodrug to psilocin .
Preparation Methods
The synthesis of O-AcetylPsilocin-d4Fumarate typically involves the acetylation of psilocin under alkaline or strongly acidic conditions . The process can be carried out using various reagents and solvents, depending on the desired yield and purity. Industrial production methods may involve more advanced techniques to ensure consistency and scalability .
Chemical Reactions Analysis
O-AcetylPsilocin-d4Fumarate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
O-AcetylPsilocin-d4Fumarate has several scientific research applications:
Chemistry: It is used to study the chemical properties and reactivity of tryptamines.
Biology: Researchers use it to investigate the biological effects of psychedelic compounds.
Medicine: It is explored for its potential therapeutic effects, particularly in the treatment of mental health disorders.
Industry: The compound is used in the development of new pharmaceuticals and other chemical products
Mechanism of Action
O-AcetylPsilocin-d4Fumarate acts as a prodrug to psilocin, meaning it is converted into psilocin in the body. Psilocin then exerts its effects by binding to serotonin receptors in the brain, particularly the 5-HT2A receptor. This interaction leads to altered perception, mood, and cognition, which are characteristic of psychedelic experiences .
Comparison with Similar Compounds
O-AcetylPsilocin-d4Fumarate is similar to other tryptamines such as:
Psilocybin: Another prodrug to psilocin, but with a phosphoryloxy group instead of an acetoxy group.
4-Acetoxy-N,N-dimethyltryptamine:
4-Acetoxy-N,N-diisopropyltryptamine:
The uniqueness of this compound lies in its specific acetylation, which may offer different pharmacokinetic properties compared to other analogs .
Properties
Molecular Formula |
C18H22N2O6 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
but-2-enedioic acid;[3-[2-(dimethylamino)ethyl]-1H-indol-4-yl] acetate |
InChI |
InChI=1S/C14H18N2O2.C4H4O4/c1-10(17)18-13-6-4-5-12-14(13)11(9-15-12)7-8-16(2)3;5-3(6)1-2-4(7)8/h4-6,9,15H,7-8H2,1-3H3;1-2H,(H,5,6)(H,7,8) |
InChI Key |
QIJLOAPCCJQEEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1C(=CN2)CCN(C)C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


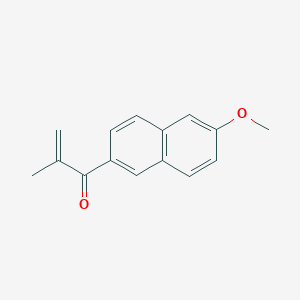
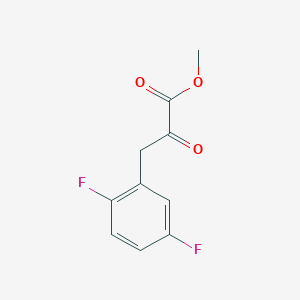
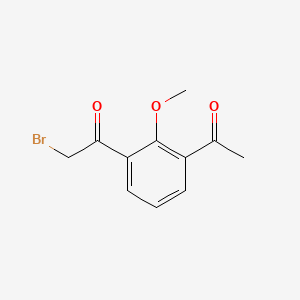

![Tert-butyl 4-(3-(6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)-7-oxopyrido[2,3-D]pyrimidin-8(7H)-YL)propyl)piperazine-1-carboxylate](/img/structure/B13702924.png)

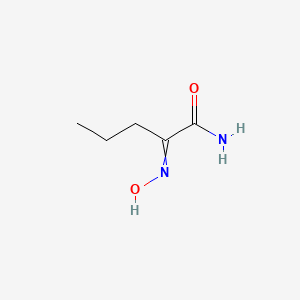
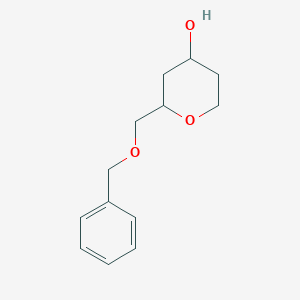
![Methyl 2-[4-(Difluoromethyl)-3-methoxybenzamido]acetate](/img/structure/B13702942.png)
